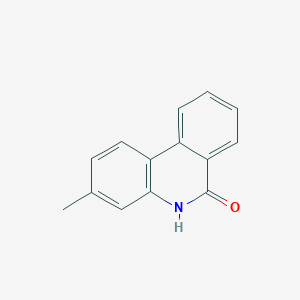

3-methylphenanthridin-6(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

3-methyl-5H-phenanthridin-6-one |

InChI |

InChI=1S/C14H11NO/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h2-8H,1H3,(H,15,16) |

InChI Key |

GTTRNBFREIJAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 3 Methylphenanthridin 6 5h One and Analogues

Cyclization-Based Syntheses of Phenanthridinone Derivatives

The construction of the phenanthridinone skeleton is frequently achieved through cyclization reactions, which involve the formation of a new ring to complete the tricyclic system. These methods are often categorized by the type of bond being formed and the conditions employed to induce cyclization.

Intramolecular C-N and C-C Coupling Reactions

Intramolecular coupling reactions are a cornerstone of phenanthridinone synthesis. These reactions typically involve the formation of a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to close the central ring of the phenanthridinone system.

One common strategy involves the intramolecular C-N coupling of N-aryl-2-halobenzamides. nih.gov For instance, the cyclization of N-aryl-2-bromobenzamides can be promoted by a weak base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). nih.gov This approach has proven effective for synthesizing a variety of phenanthridinone derivatives. nih.gov The reaction proceeds through the formation of an amide anion, which then displaces the ortho-halogen on the other aromatic ring in an intramolecular nucleophilic aromatic substitution reaction.

Transition-metal-free approaches have also been developed. For example, the use of potassium tert-butoxide (KOtBu) in the presence of a catalytic amount of 1,10-phenanthroline (B135089) can facilitate the cyclization of N-aryl-2-halobenzamides. nih.gov This method avoids the use of transition metals, offering a more environmentally benign alternative. rsc.org

Simultaneous C-C and C-N bond formation in a one-pot synthesis represents a highly atom-efficient approach to phenanthridinones. nih.gov These protocols often rely on one or more C-H activation steps, which circumvents the need for pre-halogenated starting materials. nih.gov

Palladium-Catalyzed Annulation Strategies for Phenanthridinone Skeletons

Palladium catalysis has emerged as a powerful tool for the synthesis of phenanthridinones, enabling a wide range of annulation strategies. These methods often involve the formation of C-C and C-N bonds in a single catalytic cycle, providing efficient access to the phenanthridinone core. nih.govacs.org

A prominent approach is the palladium-catalyzed intramolecular C-H activation/C-C cross-coupling. This method allows for the direct and efficient synthesis of phenanthridines from readily available starting materials. acs.org The reaction typically employs a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3), and a base such as cesium carbonate (Cs2CO3). acs.org

Another powerful strategy involves the palladium-catalyzed multicomponent reaction (MCR) of an aniline, carbon monoxide (CO), and an aryne. acs.orgnih.gov This approach allows for the straightforward assembly of the phenanthridinone scaffold through C-H bond activation, offering a high degree of flexibility in the choice of starting materials. acs.orgnih.gov The use of N-methoxybenzamides as directing groups has been shown to be effective in this type of transformation. acs.org

Palladium-catalyzed annulation of 2-bromobenzamides with arynes is another effective method. nih.govacs.orgrsc.org This process involves the insertion of an aryne into a palladacycle intermediate, followed by reductive elimination to form the phenanthridinone product. nih.govacs.org This strategy has been shown to be compatible with a variety of functional groups, providing a modular route to structurally diverse phenanthridinones. nih.govacs.org

The Suzuki coupling reaction, a cornerstone of C-C bond formation, has also been adapted for phenanthridinone synthesis. researchgate.netchemrxiv.orgresearchgate.net This typically involves the palladium-catalyzed coupling of an ortho-haloarylcarbonyl compound with an ortho-aminophenylboronic acid, followed by intramolecular condensation to form the phenanthridinone ring system. researchgate.netchemrxiv.orgresearchgate.net Similarly, the Heck reaction, which involves the coupling of an aryl halide with an alkene, can also be employed in the synthesis of phenanthridinone precursors. masterorganicchemistry.comyoutube.com

Photochemical and Photocatalyzed Cyclizations

Photochemical methods offer a unique and often milder alternative for the synthesis of phenanthridinones. These reactions utilize light energy to initiate the cyclization process, frequently proceeding through radical or radical ion intermediates.

A notable example is the intramolecular photochemical cyclization of 2-chlorobenzamides. rsc.org This method has been successfully implemented in a continuous flow setup, allowing for efficient and scalable synthesis of substituted phenanthridinones. rsc.org The use of flow photochemistry can lead to improved yields and shorter reaction times compared to traditional batch methods. rsc.org

Visible-light-promoted direct oxidative C-H amidation provides another powerful route to phenanthridinones. nih.gov In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating an amidyl radical from a simple amide precursor. nih.gov This radical then undergoes intramolecular cyclization onto an adjacent aryl ring to form the phenanthridinone skeleton. nih.gov

UV light can also be used to induce the synthesis of phenanthrene (B1679779) derivatives from linear 3-aryl-N-(arylsulfonyl) propiolamides through a tandem radical Smiles rearrangement, C-S bonding, and Mallory reaction. nih.gov Furthermore, the photocyclization of aromatic Schiff bases, which are stilbene-like molecules, can lead to the formation of phenanthridines. nih.gov This process typically involves UV-light-promoted E/Z isomerization, followed by cyclization of the excited state and subsequent oxidation. nih.gov

Thermal Tandem Cyclization Pathways

Thermal tandem cyclization reactions provide a powerful and often step-economical approach to complex molecular architectures, including the phenanthridinone skeleton. These reactions involve a sequence of intramolecular transformations that are initiated by heat, leading to the formation of multiple rings in a single operation. While specific examples for the direct synthesis of 3-methylphenanthridin-6(5H)-one via a thermal tandem cyclization are not extensively detailed in the provided search results, the principles of such pathways are well-established in organic synthesis.

A hypothetical thermal tandem pathway to a phenanthridinone could involve a starting material designed to undergo an initial pericyclic reaction, such as an electrocyclization or a Diels-Alder reaction, to form a key intermediate. This intermediate would then be poised to undergo a subsequent cyclization, such as an intramolecular nucleophilic attack or a radical cyclization, upon further heating to construct the final phenanthridinone ring system. The efficiency of such a process lies in the strategic design of the precursor to cascade through the desired reaction sequence under thermal activation.

C-H Activation and Functionalization Approaches in Phenanthridinone Synthesis

Direct C-H activation has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org This approach has been successfully applied to the synthesis of phenanthridinones.

Palladium-catalyzed C-H activation is a prominent strategy. acs.orgnih.gov For example, a palladium-catalyzed multicomponent reaction involving an aniline, carbon monoxide, and an aryne can directly assemble the phenanthridinone scaffold through C-H bond activation. acs.orgnih.gov This method avoids the need for pre-functionalized anilines and allows for a diverse range of substrates to be used. acs.orgnih.gov

Transition-metal-free C-H arylation has also gained attention as an environmentally benign method. rsc.org For instance, the intramolecular C-H arylation of aryl halides can be promoted by a strong base like potassium tert-butoxide (KOtBu) in the presence of a natural product catalyst such as vasicine. rsc.org This reaction proceeds well with various aryl halides, including less reactive aryl chlorides, under microwave irradiation. rsc.org

Visible light and a base can also promote a dehydrogenative C-H carbonylative lactamization of 2-arylanilines, using dimethylformamide (DMF) as the carbonyl source, to produce phenanthridinones. organic-chemistry.org This reaction is driven by the irreversible release of hydrogen gas. organic-chemistry.org

Microwave-Assisted Syntheses for Phenanthridinones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. cem.deajrconline.orgnih.govsphinxsai.com This is due to the efficient and uniform heating of the reaction mixture. cem.deajrconline.org

The synthesis of phenanthridinones has greatly benefited from microwave-assisted techniques. For example, the K2CO3-promoted cyclization of N-aryl-2-bromobenzamides can be carried out under microwave irradiation to afford phenanthridin-6(5H)-ones in high yields. nih.gov This method offers a rapid and efficient route to these compounds. nih.gov

Microwave irradiation has also been successfully employed in transition-metal-free C-H arylation reactions for the synthesis of phenanthridinones. rsc.org The use of microwave heating in conjunction with a catalyst system like vasicine/KOtBu allows for the rapid synthesis of phenanthridinones from various aryl halides in good yields. rsc.org

Furthermore, a rapid microwave-assisted approach for the synthesis of phenanthridine (B189435) derivatives from the radical insertion/cyclization reaction of biphenyl (B1667301) isocyanides has been developed, providing good to excellent yields and a wide substrate scope. nih.gov The significant rate enhancement observed under microwave conditions highlights the advantages of this technology in accelerating synthetically useful transformations. cem.de

Transition Metal-Free Synthetic Routes to the Phenanthridinone Core

While transition-metal-catalyzed reactions, particularly those employing palladium, have been instrumental in forming the biaryl bond crucial to the phenanthridinone skeleton, there is a growing emphasis on developing metal-free alternatives to enhance the sustainability of these syntheses. nih.govchemistryforsustainability.org These methods often leverage visible-light photocatalysis or strong base-mediated reactions to achieve the desired intramolecular C-H amidation or cyclization. nih.govresearchgate.netconsensus.app

One prominent transition-metal-free approach involves the use of visible light to promote the direct oxidative C-H amidation of N-aryl biphenylcarboxamides. researchgate.netconsensus.app This method utilizes a photocatalyst, such as 1-chloroanthraquinone, which, upon irradiation with visible light, can induce the formation of an amidyl radical from the corresponding amide precursor. nih.govresearchgate.netconsensus.appacs.org This radical then undergoes an intramolecular cyclization onto the adjacent aryl ring to form the phenanthridinone core. Mechanistic studies suggest that this process can proceed via a proton-coupled electron transfer (PCET) from the N-H bond of the amide. researchgate.netconsensus.app

Another notable metal-free strategy is the cascade reaction of N-arylbenzamides using N-halosuccinimides (NBS or NCS) under mechanochemical ball-milling conditions. thieme-connect.com This solvent-free method is not only environmentally friendly but also efficient, proceeding through a cascade of oxidative C-N coupling followed by halogenation. thieme-connect.com Interestingly, the choice of the N-halosuccinimide can influence the final product; while NBS and NCS act as bifunctional reagents leading to halogenated phenanthridinones, N-iodosuccinimide (NIS) results solely in the oxidative intramolecular C-N coupling product. thieme-connect.com The reaction is believed to proceed through radical intermediates. thieme-connect.com

Furthermore, electrochemical methods offer a green alternative for phenanthridinone synthesis. organic-chemistry.org In a constant-potential electrolysis setup, tetrabutylammonium (B224687) iodide (TBAI) can function as both a redox catalyst and a supporting electrolyte, facilitating the intramolecular C-H activation of 2-arylanilines to yield phenanthridinones with high current efficiency. organic-chemistry.org This method is advantageous due to its mild reaction conditions, short reaction times, and avoidance of external chemical oxidants. organic-chemistry.org

The table below summarizes key aspects of selected transition-metal-free methods for the synthesis of the phenanthridinone core.

| Method | Catalyst/Reagent | Key Features | Ref. |

| Visible-Light Photocatalysis | 1-Chloroanthraquinone | Proceeds at room temperature via radical cyclization. | researchgate.netconsensus.app |

| Mechanochemical Cascade | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Solvent-free, mild conditions; yields halogenated products. | thieme-connect.com |

| Electrochemical Synthesis | Tetrabutylammonium iodide (TBAI) | Metal- and oxidant-free; high current efficiency. | organic-chemistry.org |

| Visible-Light Photocatalysis | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 | Amidyl radical generation via single-electron transfer. | nih.govacs.orgacs.org |

Regioselective Synthesis of Substituted Phenanthridinones

The synthesis of specifically substituted phenanthridinones, such as the 3-methyl derivative, requires precise control over the regioselectivity of the key bond-forming reactions. The substitution pattern on the final phenanthridinone is dictated by the placement of substituents on the starting materials, typically a substituted benzamide (B126) and an aryl partner.

In transition-metal-free photocatalytic syntheses, the regioselectivity of the C-N bond formation is often governed by steric factors. For instance, in the cyclization of a meta-substituted N-aryl biphenylcarboxamide, the C-N bond formation occurs preferentially at the more sterically accessible C-H bond of the aryl ring, leading to a single regioisomer. acs.org This principle is crucial for directing the cyclization to the desired position to obtain a specific isomer like this compound.

Palladium-catalyzed annulation reactions have also been studied for their regiochemical outcomes. When substituted 2-bromobenzoic acids are used as coupling partners, the reaction can yield a mixture of two regioisomers. acs.org The ratio of these isomers is influenced by the electronic and steric nature of the substituents on the starting materials.

A two-step procedure involving a Suzuki cross-coupling followed by a KOH-mediated anionic ring closure has been demonstrated as a practical route to diversely substituted phenanthridin-6(5H)-ones. researchgate.net The influence of the substituent's nature and position on the cyclization step was investigated, highlighting the importance of substrate design for achieving the desired regioselectivity. researchgate.net

The following table outlines strategies for achieving regioselectivity in phenanthridinone synthesis.

| Synthetic Strategy | Factors Influencing Regioselectivity | Outcome | Ref. |

| Visible-Light Photocatalysis | Steric hindrance on the aryl ring | C-N bond formation at the more accessible C-H bond. | acs.org |

| Palladium-Catalyzed Annulation | Substituents on 2-bromobenzoic acid | Can lead to mixtures of regioisomers. | acs.org |

| Suzuki Coupling/Anionic Cyclization | Nature and position of substituents | Allows for the synthesis of diversely substituted products. | researchgate.net |

Sustainable Chemistry Considerations in Phenanthridinone Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes to phenanthridinones. A primary goal is to minimize waste and environmental impact by reducing the number of synthetic steps, avoiding hazardous reagents and solvents, and improving atom economy.

The development of transition-metal-free syntheses is a significant step towards sustainability, as it eliminates the need for often expensive and potentially toxic heavy metals. researchgate.netconsensus.app Photocatalytic methods that utilize visible light as a renewable energy source and can be performed at room temperature further enhance the green credentials of these syntheses. nih.govresearchgate.netconsensus.appacs.org

Mechanochemistry, as exemplified by the ball-milling synthesis of phenanthridinones, represents a particularly sustainable approach. thieme-connect.com By eliminating the need for bulk solvents, this technique drastically reduces solvent waste, a major contributor to the environmental footprint of chemical processes. The high efficiency and mild conditions of mechanochemical reactions also contribute to their sustainability. thieme-connect.com

Electrochemical methods align well with the goals of green chemistry by using electricity, a clean reagent, to drive reactions. organic-chemistry.org These methods often proceed under mild conditions and can avoid the use of stoichiometric oxidants, which generate waste. The use of aqueous reaction media in some palladium-catalyzed systems, even though they use a transition metal, can also be considered a step towards more sustainable processes. chemistryforsustainability.org

The environmental impact factor (E-factor), which is the ratio of the mass of waste to the mass of product, can be used to quantify the "greenness" of a synthetic method. The mechanochemical synthesis of phenanthridinones has been shown to have a superior E-factor compared to existing methods, highlighting its environmental advantages. thieme-connect.com

The table below highlights sustainable approaches in phenanthridinone synthesis.

| Sustainable Approach | Key Advantages | Example | Ref. |

| Transition-Metal-Free Synthesis | Avoids heavy metal waste and toxicity. | Visible-light-driven oxidative C-H amidation. | researchgate.netconsensus.app |

| Photocatalysis | Uses renewable energy (light), often under mild conditions. | Synthesis using blue LEDs. | nih.govacs.orgacs.org |

| Mechanochemistry | Solvent-free, reduces waste, high efficiency. | Cascade reaction using N-halosuccinimides in a ball mill. | thieme-connect.com |

| Electrochemistry | Uses electricity as a clean reagent, avoids stoichiometric oxidants. | Constant-potential electrolysis with TBAI. | organic-chemistry.org |

| Aqueous Media | Reduces use of volatile organic solvents. | Palladium nanoparticle-catalyzed C-H activation. | chemistryforsustainability.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylphenanthridin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-methylphenanthridin-6(5H)-one, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure unambiguously.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the lactam ring. The aromatic region will display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons on the fused ring system. The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum. The N-H proton will also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. The spectrum for this compound is predicted to show 14 distinct signals, corresponding to the 13 carbons of the phenanthridinone core and the single carbon of the methyl group. The carbonyl carbon of the lactam will resonate at a characteristic downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.4 | s |

| Aromatic CH | 7.2 - 8.5 | m |

| NH | 9.0 - 11.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | ~21 |

| Aromatic CH | 115 - 140 |

| Aromatic C (quaternary) | 120 - 145 |

| C=O | ~162 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₄H₁₁NO, the calculated exact mass is a key piece of data for its characterization.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like phenanthridinones. In positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺. The high-resolution measurement of the m/z value of this ion allows for the confirmation of the elemental formula with a high degree of confidence.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₄H₁₁NO + H]⁺ | 210.0913 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Confirmation

While NMR and MS provide information about connectivity and molecular formula, Single-Crystal X-ray Diffraction provides the definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not available, analysis of the closely related 3-methoxyphenanthridin-6(5H)-one provides significant insight into the expected solid-state conformation. pdx.edunih.gov

Table 4: Crystallographic Data for the Analogous 3-methoxyphenanthridin-6(5H)-one pdx.edunih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.7731(19) |

| b (Å) | 5.4767(9) |

| c (Å) | 17.3616(18) |

| β (°) | 119.747(7) |

| V (ų) | 1054.5(3) |

| Z | 4 |

Advanced UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the phenanthridinone core in this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of phenanthridinone and its derivatives typically displays multiple absorption bands corresponding to π → π* transitions. hmdb.ca These transitions involve the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) molecular orbital. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The introduction of a methyl group at the 3-position is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the parent phenanthridinone due to its electron-donating nature.

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) |

| π → π | ~250 - 260 |

| π → π | ~330 - 350 |

| n → π* | ~380 - 400 (weak) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Conformation Analysis

For this compound, the FTIR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

The Raman spectrum will also show the characteristic C=C stretching vibrations of the aromatic rings, which are often strong in Raman scattering. The methyl group will have characteristic C-H stretching and bending modes. The complementarity of FTIR and Raman spectroscopy can aid in a more complete assignment of the vibrational modes of the molecule.

Table 6: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

| N-H stretch | 3200 - 3400 | FTIR |

| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | FTIR, Raman |

| C=O stretch (lactam) | 1650 - 1690 | FTIR, Raman (weak) |

| Aromatic C=C stretch | 1450 - 1600 | FTIR, Raman |

| C-H bend | 1350 - 1480 | FTIR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Phenanthridinone Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, the introduction of a chiral center, for instance by derivatization at the nitrogen or another position, would render the molecule chiral and thus amenable to CD analysis.

For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions of the phenanthridinone chromophore. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the chiral center and the conformation of the molecule. nih.gov Therefore, CD spectroscopy could be a crucial tool for determining the stereochemistry of chiral phenanthridinone derivatives. The exciton (B1674681) coupling between the phenanthridinone chromophore and other chromophores in a chiral derivative could also provide valuable structural information.

Computational Chemistry and Mechanistic Investigations of 3 Methylphenanthridin 6 5h One

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions that form the phenanthridinone scaffold. researchgate.net These studies typically focus on elucidating the step-by-step pathway of a reaction, calculating the energies of reactants, transition states, and products to determine the most favorable reaction route.

In the context of palladium-catalyzed synthesis of phenanthridinones, DFT calculations can be employed to explore various proposed catalytic cycles. For instance, in the palladium-catalyzed annulation of 2-bromobenzamides, DFT can help to distinguish between different potential mechanisms. acs.org One plausible pathway involves the oxidative addition of the 2-bromobenzamide (B1207801) to a Pd(0) catalyst, followed by a second oxidative addition and subsequent reductive elimination to form the phenanthridinone product. acs.org

A key aspect of these DFT studies is the calculation of the activation energies for each step in the proposed mechanism. The step with the highest activation energy is identified as the rate-determining step of the reaction. This information is crucial for optimizing reaction conditions to improve yield and efficiency.

To illustrate the type of data generated in such a study, the following table presents hypothetical relative free energies for a proposed palladium-catalyzed synthesis of a phenanthridinone derivative.

| Species/Transition State | Description | Relative Free Energy (kcal/mol) |

| Reactants | 2-bromobenzamide + Pd(0) catalyst | 0.0 |

| TS1 | Oxidative addition of aryl halide | +15.2 |

| Intermediate 1 | Aryl-Pd(II) complex | -5.6 |

| TS2 | C-H activation | +22.5 |

| Intermediate 2 | Palladacycle intermediate | -10.1 |

| TS3 | Reductive elimination | +18.7 |

| Products | Phenanthridinone + Pd(0) catalyst | -25.0 |

Note: The data in this table is illustrative and intended to represent the typical output of a DFT study on reaction energetics.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of molecules like 3-methylphenanthridin-6(5H)-one, which in turn govern their reactivity. mdpi.com These calculations can determine a variety of molecular properties that are not easily accessible through experimental means.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. sciencepublishinggroup.com For instance, a computational study on the Mallory reaction of tertiary benzanilides to form the phenanthridinone skeleton revealed that the formation of an iminium intermediate leads to a decrease in the HOMO-LUMO energy gap, which facilitates the reaction under visible light. researchgate.net

Other important calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to predict sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and the nature of bonding within the molecule.

The following table provides a hypothetical set of calculated electronic properties for this compound.

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

| Ionization Potential | Energy required to remove an electron | 7.1 eV |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

Note: The data in this table is hypothetical and serves as an example of the electronic properties that can be determined through quantum chemical calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the intricate details of reaction mechanisms leading to the formation of this compound and related compounds. nih.gov By simulating the reaction at a molecular level, researchers can visualize the transformation of reactants into products and identify key intermediates and transition states that are often too transient to be observed experimentally.

For complex, multi-step reactions such as the palladium-catalyzed synthesis of phenanthridinones, computational modeling can help to map out the entire potential energy surface of the reaction. acs.org This allows for a comprehensive understanding of all possible reaction pathways and helps to explain why a particular product is formed selectively.

These models can also be used to study the effect of different catalysts, ligands, and reaction conditions on the reaction mechanism and outcome. For example, computational studies can predict how the electronic and steric properties of a phosphine (B1218219) ligand in a palladium catalyst might influence the rate and selectivity of a C-H activation step. nih.gov

The insights gained from mechanistic pathway elucidation through computational modeling are invaluable for the rational design of new, more efficient synthetic routes to complex molecules like this compound. rsc.org

Derivatization Strategies and Chemical Modification of the 3 Methylphenanthridin 6 5h One Scaffold

Rational Design and Synthesis of 3-methylphenanthridin-6(5H)-one Analogues

The synthesis of phenanthridinone analogues is often guided by rational design principles aimed at achieving specific structural variations. Modern synthetic methods provide controlled access to a range of functionalized phenanthridin-6(5H)-ones. nih.gov

A prominent strategy for constructing the phenanthridinone skeleton involves palladium-catalyzed annulation reactions. nih.govacs.org One such method utilizes the coupling of N-substituted 2-bromobenzamides with 2-bromobenzoic acids. nih.gov This approach is compatible with a variety of functional groups, enabling the modular synthesis of structurally diverse phenanthridinone motifs. nih.gov To produce the 3-methyl derivative specifically, the N-aryl component would be derived from a 4-methylaniline precursor.

Another powerful technique is the intramolecular C-H arylation of 2-halobenzamides. Palladium catalysis can be used to couple benzamides bearing electron-donating or electron-withdrawing groups, leading to the corresponding phenanthridinones in moderate to good yields. nih.gov The synthesis of 1-, 2-, 3-, and 4-substituted 5(H)phenanthridin-6-ones has been successfully demonstrated using related methodologies.

Furthermore, aryne-mediated reactions offer a single-step route to N-substituted phenanthridinones. This methodology involves the palladium-catalyzed annulation of substituted o-halobenzamides, proceeding through the simultaneous formation of C-C and C-N bonds under relatively mild conditions and tolerating a wide variety of functional groups. nih.gov Visible light-induced, transition-metal-free cyclization of benzamides also represents a modern approach to creating the phenanthridinone core via direct oxidative C-H amidation. researchgate.net

Table 1: Synthetic Approaches to the Phenanthridinone Core

| Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Palladium-Catalyzed Annulation | N-Aryl-2-bromobenzamide, 2-Bromobenzoic Acid | Pd Catalyst, 120 °C | nih.gov |

| Intramolecular C-H Arylation | 2-Halo-N-arylbenzamides | Pd Catalyst | nih.gov |

| Aryne-Mediated Annulation | Substituted o-Halobenzamides | Pd Catalyst | nih.gov |

Functionalization at Nitrogen (N-substitution) and Carbon Positions of the Phenanthridinone Nucleus

Once the core this compound structure is formed, it can be further modified at both the lactam nitrogen (N5) and various carbon positions on the aromatic rings.

N-Substitution: The nitrogen atom of the lactam functionality is a key site for derivatization. N-aryl coupling reactions are a common strategy to introduce substituents at this position. nih.gov For instance, N-alkylation can be achieved using alkyl halides in the presence of a suitable base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups, fundamentally altering the steric and electronic properties of the molecule. Palladium-catalyzed methods have also been developed for the synthesis of N-substituted phenanthridinones in a single step. nih.gov

Carbon-Substitution: Functionalization at the carbon atoms of the aromatic rings provides another avenue for creating analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in this regard. These methods allow for the introduction of various substituents at specific positions, provided a suitably halogenated phenanthridinone precursor is available. Syntheses have been reported for phenanthridinones substituted at the 1-, 2-, 4-, 8-, and 10-positions, demonstrating the versatility of this approach. For the target compound, this would mean adding further substituents to the existing 3-methylphenanthridinone scaffold.

A Birch reduction-alkylation sequence followed by an intramolecular Mizoroki-Heck reaction has been used to generate phenanthridinone derivatives with all-carbon quaternary stereocenters, showcasing advanced C-C bond formation strategies. nih.gov

Synthesis of Phenanthridinone Esters and Ethers

The introduction of ester and ether functionalities can significantly modify the physicochemical properties of the this compound scaffold.

Phenanthridinone Esters: Ester groups can be incorporated into the phenanthridinone structure, typically as part of a substituent attached at either a carbon or nitrogen position. For example, a synthetic pathway involving a Birch reduction-alkylation of benzoic acid followed by several steps, including a Heck reaction, has been shown to accommodate ester-functionalized side chains on the phenanthridinone skeleton. nih.gov This demonstrates that the core structure is stable to the conditions required to introduce or maintain an ester group.

Phenanthridinone Ethers: The synthesis of phenanthridinone ethers is readily achievable, particularly through the alkylation of a precursor containing a hydroxyl group. google.comgoogle.com A general approach would involve the synthesis of a hydroxy-3-methylphenanthridin-6(5H)-one intermediate. The subsequent etherification, for example, via a Williamson ether synthesis using an alkyl halide and a base, would yield the desired ether derivative. The compatibility of ether functional groups with palladium-catalyzed phenanthridinone synthesis has been confirmed, indicating that they can be carried through multi-step synthetic sequences. acs.org

Preparation of Phosphorylated Phenanthridines and Related Derivatives

The introduction of phosphorus-containing groups represents a specialized but important modification of the phenanthridine (B189435) scaffold.

A mild and efficient method for the synthesis of 6-phosphorylated phenanthridines has been developed using a photocatalytic approach. This reaction involves a tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides. acs.org To generate a phosphorylated derivative of this compound, the starting material would be 2-isocyano-4'-methyl-1,1'-biphenyl. The reaction proceeds under metal-free conditions, using Rose Bengal as an organic photocatalyst and air as the terminal oxidant at room temperature, to afford the desired products in moderate to good yields. acs.org This method directly installs a phosphoryl group at the C6 position, transforming the lactam carbonyl into a C=N bond with an attached phosphorus moiety.

Table 2: Summary of Derivatization Strategies

| Position of Modification | Functional Group Introduced | Synthetic Method | Key Reagents |

|---|---|---|---|

| Nitrogen (N5) | Alkyl/Aryl Groups | N-Alkylation / N-Arylation | Alkyl Halides, Aryl Halides, Pd Catalysts |

| Carbon (Aromatic Rings) | Various Substituents | Cross-Coupling Reactions | Boronic Acids, Organostannanes, Pd Catalysts |

| Carbon (Side Chain) | Ester | Birch-Heck Sequence | Benzoic Acid, Alkylating Agents, Pd/Ligand |

| Carbon (Aromatic Rings) | Ether | Williamson Ether Synthesis | Hydroxy-phenanthridinone, Alkyl Halide, Base |

Applications of the Phenanthridinone Scaffold in Advanced Chemical Biology

Phenanthridinones as Bioactive Alkaloid Mimetics and Natural Product Analogues

The structural framework of phenanthridinone is found in a number of bioactive natural products, which has inspired the synthesis of analogues to explore and expand upon their therapeutic potential. nih.govresearchgate.net These natural compounds and their synthetic derivatives often exhibit significant biological activities, particularly in the realm of anticancer research. frontiersin.orgnih.gov

The phenanthridinone skeleton is a key feature of several alkaloids isolated from various plant species. nih.gov These include compounds like narciclasine, pancratistatin, and lycoricidine, which have demonstrated potent cytotoxic and apoptotic activities against various cancer cell lines. The inherent biological activity of these natural products has established the phenanthridinone scaffold as a valuable pharmacophore for the design of novel therapeutic agents.

Inspired by these natural alkaloids, researchers have synthesized a multitude of phenanthridinone analogues. For instance, a series of novel phenanthridine (B189435) derivatives were designed and synthesized based on the structure of sanguinarine, a benzophenanthridine alkaloid. frontiersin.org Several of these synthetic compounds exhibited significant cytotoxic activity against a panel of human cancer cell lines, with some showing greater potency than the natural lead compound. frontiersin.org One particularly active compound, designated 8a, demonstrated a broad spectrum of anti-proliferative activity and was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. frontiersin.org Mechanistic studies revealed that this compound could inhibit the activity of both DNA topoisomerase I and II, highlighting a potential mechanism for its anticancer effects. frontiersin.org

The following table summarizes the cytotoxic activity of selected bioactive phenanthridinone analogues:

Development of Chemical Probes and Tools for Biological Research

The unique structural and electronic properties of the phenanthridinone scaffold make it an attractive framework for the design of chemical probes to investigate complex biological processes. These molecular tools are essential for target validation and for dissecting the roles of specific proteins in cellular pathways.

A notable example of a phenanthridinone-based chemical probe is ZL0220. This novel phenanthridine analogue was identified through high-throughput screening as a disruptor of the binding of the transcription factor ΔFosB to DNA. nih.govnih.gov ΔFosB is implicated in the long-term neural and behavioral changes associated with drug addiction, depression, and other chronic neurological conditions. nih.govnih.gov The development of small molecule probes that can modulate ΔFosB activity is therefore of significant interest for both basic research and potential therapeutic applications.

ZL0220 was found to inhibit the formation of both ΔFosB homodimers and ΔFosB/JunD heterodimers with DNA in the micromolar range. nih.gov Molecular docking studies suggest that ZL0220 binds to a region on the ΔFosB/JunD heterodimer that is in close proximity to the DNA binding domain. nih.gov This interaction is thought to allosterically modulate the protein-DNA interaction, leading to the observed inhibitory activity. The identification of ZL0220 as a chemical probe for ΔFosB provides a valuable tool for studying the biological functions of this transcription factor and for exploring its potential as a therapeutic target.

The key characteristics of the chemical probe ZL0220 are detailed in the table below:

Strategic Use in Medicinal Chemistry and Hit-to-Lead Optimization

The phenanthridinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes it a valuable starting point for the discovery of new drugs. The process of transforming an initial "hit" compound from a high-throughput screen into a viable "lead" candidate for further development is known as hit-to-lead optimization. upmbiomedicals.com This process involves iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.

Phenanthridinones have been extensively explored as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. nih.gov PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phenanthridinone-based compound PJ34 is a well-known and potent PARP inhibitor that has been widely used as a research tool. nih.gov

The hit-to-lead optimization of phenanthridinone-based PARP inhibitors has involved systematic modifications of the core structure to enhance their inhibitory activity and selectivity. Structure-activity relationship (SAR) studies have revealed that the lactam moiety of the phenanthridinone is a key pharmacophoric element that mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. nih.gov

To illustrate the hit-to-lead optimization process, the following table presents data from a study on synthetic phenanthridine derivatives and their anticancer activity. While not a direct PARP inhibitor example, it showcases how structural modifications on the phenanthridine scaffold can significantly impact biological activity, a core principle of hit-to-lead optimization.

Future Perspectives and Emerging Research Avenues for 3 Methylphenanthridin 6 5h One

Advancements in Asymmetric Synthesis and Chiral Phenanthridinone Derivatives

The stereochemistry of bioactive molecules often plays a critical role in their pharmacological activity. csic.es Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure phenanthridinone derivatives is a significant and evolving area of research. While much of the historical focus has been on racemic synthesis, modern organocatalytic and transition-metal-catalyzed reactions are paving the way for the stereocontrolled construction of chiral heterocycles, including the phenanthridinone core. nih.govnih.gov

Future advancements are expected to move beyond classical resolution techniques towards more elegant and atom-economical asymmetric catalytic methods. The development of robust methods for creating enantioenriched phenanthridinone scaffolds is a critical need, especially as unnatural enantiomers have sometimes been found to be more potent than their natural counterparts for specific cancer cell lines. rsc.org Research in this area is increasingly focused on:

Organocatalytic Domino Reactions: The use of chiral organocatalysts, such as quinine-derived squaramides, has proven effective in catalyzing complex cascade reactions to build stereochemically rich heterocyclic systems. nih.gov Applying these one-pot, multi-component domino strategies to precursors of 3-methylphenanthridin-6(5H)-one could enable the efficient assembly of the core structure with multiple, precisely controlled stereocenters. nih.govrsc.org

Transition-Metal Catalysis: Palladium-catalyzed reactions have become a cornerstone for constructing the phenanthridinone skeleton through C-C and C-N bond formations. nih.govnih.gov Future work will likely involve the design and application of chiral phosphine (B1218219) ligands or other chiral catalysts that can induce asymmetry in these coupling processes, leading directly to enantioenriched products. nih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butylsulfinamide, offers a reliable method for directing the stereochemical outcome of key bond-forming reactions. rsc.org In the synthesis of related alkaloid structures, this approach has been used to control the stereochemistry during the formation of the heterocyclic ring system, a strategy that could be adapted for chiral derivatives of this compound. rsc.org

The successful application of these methods will allow for the systematic synthesis and biological evaluation of individual enantiomers of this compound derivatives, providing deeper insights into structure-activity relationships and potentially leading to compounds with improved potency and selectivity.

Multi-Targeted Ligand Design Incorporating the Phenanthridinone Core

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the multi-target-directed ligand (MTDL) approach, particularly for complex multifactorial diseases like neurodegenerative disorders. nih.govnih.gov The MTDL strategy aims to design single chemical entities capable of modulating multiple biological targets simultaneously, which can lead to superior efficacy and a more holistic therapeutic effect. nih.gov

The rigid and versatile phenanthridinone scaffold is an ideal framework for the design of MTDLs. Research has already demonstrated that derivatives of this core can be engineered to interact with multiple targets involved in disease pathology. A key example is the development of 7-aminophenanthridin-6-one derivatives as multi-target agents for ischemic stroke. nih.gov These compounds were designed to simultaneously inhibit matrix metalloproteinases (MMPs), which are implicated in brain damage, and protect against oxidative stress. nih.gov

Future research incorporating the this compound core will likely expand on this concept:

Integrated Neuroprotection: For neurodegenerative diseases like Alzheimer's, MTDLs based on the phenanthridinone scaffold could be designed to inhibit key enzymes like acetylcholinesterase while also preventing the aggregation of amyloid-beta peptides or tau protein. nih.gov

Dual-Action Anticancer Agents: In oncology, the phenanthridinone core could be functionalized to create compounds that not only act as PARP inhibitors, a known activity for this class, but also target other pathways involved in cancer progression, such as angiogenesis or cell cycle regulation.

Scaffold Elaboration: The 3-methyl group and other positions on the phenanthridinone ring system can be systematically modified with different pharmacophores known to interact with specific targets. This modular approach allows for the fine-tuning of activity at each target, creating a balanced polypharmacological profile. nih.govnih.gov

The development of such MTDLs represents a sophisticated and promising direction for leveraging the full therapeutic potential of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Phenanthridinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and development by accelerating timelines and reducing costs. ijirt.org These computational tools are adept at analyzing vast and complex datasets, making them invaluable for modern drug discovery. nih.govnih.gov For phenanthridinone research, AI and ML offer powerful new capabilities at every stage of the discovery pipeline.

Emerging applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data for phenanthridinone derivatives to build models that predict biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These models can then be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and testing. ijmsm.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the phenanthridinone core. ijmsm.org By providing the model with a desired activity profile and a set of constraints, it can generate novel structures that are optimized for potency and drug-likeness, expanding the accessible chemical space beyond what is intuitively obvious to a medicinal chemist.

Synthesis Planning: AI tools can assist in planning the synthesis of complex phenanthridinone derivatives by analyzing known chemical reactions and predicting optimal reaction conditions or even entire synthetic routes. worldpharmatoday.com This can accelerate the production of novel compounds for biological evaluation.

Target Identification and Validation: AI can analyze large-scale biological data, such as genomics and proteomics, to identify and validate new potential targets for phenanthridinone-based drugs, moving beyond established targets like PARP. ijirt.org

Exploration of New Mechanistic Paradigms in Biological Action

Historically, many phenanthridinone derivatives were studied for their ability to intercalate into DNA or inhibit specific enzymes at their active sites. However, emerging research is uncovering more complex and nuanced mechanisms of action, opening up new therapeutic possibilities.

A significant shift is the exploration of allosteric or non-competitive inhibition. For example, recent studies on 7-aminophenanthridin-6-one have shown that it can inhibit MMPs through a non-competitive mechanism. nih.gov Instead of competing with the natural substrate at the enzyme's active site (which contains a zinc ion), the molecule binds to a distal part of the enzyme, inducing a conformational change that reduces its activity. nih.gov This mode of inhibition can offer higher selectivity and a lower risk of off-target effects compared to traditional active-site inhibitors. nih.gov

Future research on this compound and its derivatives will likely focus on:

Allosteric Modulation: Systematically screening for derivatives that act as allosteric modulators of various enzymes or receptors. This represents a frontier for discovering drugs with novel modes of action and potentially better safety profiles.

Targeting Protein-Protein Interactions: The planar structure of the phenanthridinone core could be exploited to design molecules that disrupt key protein-protein interactions, which are often considered challenging targets for small molecules.

Dual-Mechanism Pathways: Investigating compounds that act through multiple, synergistic mechanisms. The discovery that phenanthridinone derivatives can possess both enzyme-inhibiting and antioxidant properties in a single molecule is a prime example. nih.gov This dual action, targeting both enzymatic damage and oxidative stress, is a powerful paradigm for treating complex diseases like stroke. nih.gov

By moving beyond classical mechanisms and exploring these new paradigms, researchers can unlock previously untapped therapeutic potential for the this compound chemical class.

Q & A

Q. What are the optimal synthetic routes for 3-methylphenanthridin-6(5H)-one, and how can reaction yields be improved?

Methodological Answer: Palladium-catalyzed cyclization of substituted benzamides is a key approach. For example, N-benzyl-2-bromo-5-methoxybenzamide undergoes intramolecular coupling to form phenanthridinone derivatives, yielding ~41% under optimized conditions (Pd catalysts, ligand systems, and temperature control) . To improve yields, consider:

- Varying substituents on the benzamide ring (e.g., methoxy vs. chloro groups) .

- Screening ligands (e.g., Buchwald-Hartwig ligands) to enhance catalytic efficiency.

- Using equimolar ratios of precursors to minimize side products like dichloro or methoxy-phenyl derivatives .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra for aromatic proton environments (e.g., δ 8.15–8.05 ppm for ortho-coupled protons) and carbonyl signals (δ ~162 ppm) .

- Mass Spectrometry : Use FAB-MS or HRMS to verify molecular ion peaks (e.g., m/z 346 [M+H]) and isotopic patterns .

- Chromatography : Monitor purity via TLC (Rf = 0.57 in hexane/AcOEt) and column chromatography to isolate byproducts (e.g., dichloro derivatives) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Adhere to OSHA HCS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS07/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335) .

- Storage : Keep in airtight containers away from oxidizers and static electricity sources .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

Methodological Answer: Design derivatives with systematic substitutions (e.g., methyl, nitro, or halogen groups) and evaluate biological activity:

- In vitro assays : Test inhibition of targets like kinases or receptors (e.g., PKA modulation in vascular tissues ).

- Computational modeling : Use docking studies to predict binding affinities with enzymes (e.g., AMPA receptors ).

- Pharmacokinetics : Assess solubility (e.g., logP via HPLC) and metabolic stability using liver microsomes .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Apply longitudinal and cross-validation approaches:

- Dose-response studies : Clarify biphasic effects (e.g., activation vs. inhibition at low/high concentrations) .

- Cell-type specificity : Compare results across models (e.g., vascular smooth muscle vs. neuronal cells) .

- Mechanistic probes : Use inhibitors/agonists (e.g., mGluR5 ligands ) to isolate pathways.

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects) .

Q. How can researchers design mixed-methodology studies to investigate the dual roles of this compound in signaling pathways?

Methodological Answer: Integrate quantitative and qualitative methods:

- Quantitative : Measure intracellular Ca flux (FLIPR assays) or cAMP levels (ELISA) .

- Qualitative : Conduct transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes .

- Triangulation : Validate findings via siRNA knockdown or CRISPR-Cas9 gene editing .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer: Use nonlinear regression models:

Q. How can researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer: Implement quality control workflows:

- HPLC-PDA : Monitor purity (>95%) and track impurities (e.g., nitro byproducts) .

- Stability studies : Test degradation under heat/light using accelerated aging protocols .

- Standard reference materials : Cross-check NMR/MS data against NIST-certified standards .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in pharmacological studies of this compound?

Methodological Answer: Follow ARRIVE guidelines:

Q. How should researchers mitigate ecological risks when disposing of this compound waste?

Methodological Answer: Adopt green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.